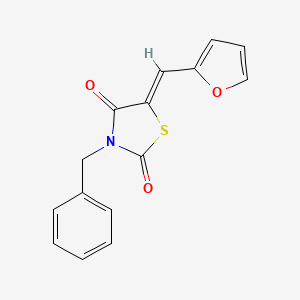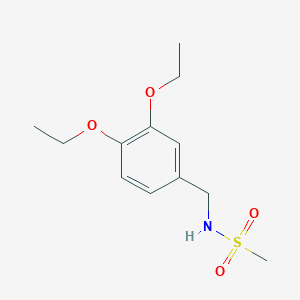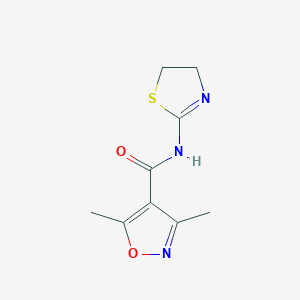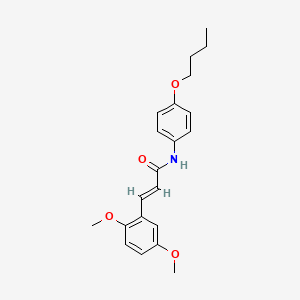
3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione, also known as BFDD, is a heterocyclic compound that has been widely studied for its potential biomedical applications. This compound has a unique structure that makes it a promising candidate for the development of new drugs for various diseases.
Mécanisme D'action
The mechanism of action of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione as an antitumor agent is not fully understood. However, several studies have suggested that 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione may induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione may also inhibit cell proliferation by regulating the cell cycle.
Biochemical and Physiological Effects:
3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has been shown to have antioxidant and anti-inflammatory properties. 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione for lab experiments is its simple synthesis method. 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione is also relatively stable and has a long shelf life, which makes it easy to handle in the laboratory. However, one of the limitations of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione is its low solubility in water, which may affect its bioavailability and limit its potential applications.
Orientations Futures
There are several future directions for the study of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione. One area of research is the development of new drug formulations that can improve the bioavailability of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione. Another area of research is the investigation of the mechanism of action of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione as an antitumor agent. Further studies are also needed to evaluate the safety and efficacy of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione in preclinical and clinical trials.
Applications De Recherche Scientifique
3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential biomedical applications. One of the most promising applications of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione is its use as an antitumor agent. Several studies have shown that 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has significant antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and liver cancer.
Propriétés
IUPAC Name |
(5Z)-3-benzyl-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-14-13(9-12-7-4-8-19-12)20-15(18)16(14)10-11-5-2-1-3-6-11/h1-9H,10H2/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPJBGKBHKKTNI-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CO3)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CO3)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-methoxy-1,3-dinitrodibenzo[b,f]oxepine](/img/structure/B4693288.png)
![4-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4693292.png)
![N-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4693300.png)
![3-(3,4-dimethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4693309.png)



![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4693324.png)

![3-[(2-chloro-6-fluorobenzyl)thio]-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4693335.png)
![3-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propanol](/img/structure/B4693340.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4693342.png)

![4-[(allylamino)sulfonyl]-N-benzylbenzamide](/img/structure/B4693350.png)